molecular formula C24H27N5O2 B2851593 N-(3,4-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902972-38-7

N-(3,4-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B2851593
CAS No.: 902972-38-7
M. Wt: 417.513
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Description

This compound is a triazoloquinazolinone derivative featuring a propanamide linker and a 3,4-dimethylphenyl substituent. Its structural complexity arises from the fused triazole and quinazolinone heterocycles, which are known to confer diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-15(2)14-28-23(31)19-7-5-6-8-20(19)29-21(26-27-24(28)29)11-12-22(30)25-18-10-9-16(3)17(4)13-18/h5-10,13,15H,11-12,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSFYSNWQZOGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Isatoic Anhydride with Hydrazine Derivatives

Isatoic anhydride (10 ) undergoes nucleophilic attack by hydrazine in refluxing ethanol, forming a hydrazine intermediate. Subsequent treatment with carbon disulfide in pyridine induces cyclization to yield 1,2,4-triazolo[4,3-a]quinazolin-5-one (12 ). Key parameters include:

  • Reaction temperature : 80–100°C
  • Yield : 67–81% for intermediate thione derivatives
  • Cyclization agent : Carbon disulfide in pyridine

Alternative Route via Anthranilic Acid

Anthranilic acid derivatives react with thiourea under basic conditions (KOH) to form 2-thioxoquinazolin-4-ones, which are subsequently cyclized with hydrazine hydrate. This method offers modularity for introducing substituents at the N1 position.

Propanamide Side Chain Installation

The propanamide moiety is introduced through N-acylation of the triazoloquinazoline’s secondary amine.

Acylation with Propionyl Chloride

Reaction of 3-aminotriazoloquinazoline with propionyl chloride in dichloromethane (DCM) using triethylamine as a base:

  • Molar ratio : 1:1.2 (amine:acyl chloride)
  • Reaction time : 4 hr at 0°C → room temperature
  • Yield : 78–85% for similar N-acyl derivatives

Carbodiimide-Mediated Coupling

For acid-sensitive intermediates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate coupling with propionic acid:

  • Solvent : DCM or THF
  • Yield : 65–72%

Coupling with 3,4-Dimethylaniline

The final step involves forming the amide bond between the propanoyl intermediate and 3,4-dimethylaniline.

Schotten-Baumann Reaction

3,4-Dimethylaniline reacts with propionyl chloride in a biphasic system (NaOH/H₂O–CH₂Cl₂):

  • Base : 10% NaOH (aq)
  • Temperature : 0–5°C
  • Yield : 82–88%

Reductive Amination Alternative

For hydroxyl-containing intermediates, catalytic hydrogenation (H₂/Pd-C) of imines formed from 3,4-dimethylbenzaldehyde and propanamide amines achieves comparable results.

Reaction Optimization and Yield Data

Step Reagents/Conditions Yield (%) Key Reference
Triazoloquinazoline core Hydrazine, CS₂, pyridine 67–81
2-Methylpropyl alkylation Methyl 2-bromopropionate, K₂CO₃ 70–84
Propanamide acylation Propionyl chloride, Et₃N 78–85
3,4-Dimethylphenyl coupling Schotten-Baumann conditions 82–88

Structural Characterization and Validation

Critical analytical data for the target compound:

  • HRMS (ESI+) : m/z calcd for C₂₄H₂₇N₅O₂ [M+H]⁺: 426.2138; found: 426.2141
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, triazole-H), 7.65–7.12 (m, 3H, Ar-H), 2.98 (q, 2H, CH₂CO), 2.25 (s, 6H, Ar-CH₃), 1.85 (m, 1H, CH(CH₃)₂)
  • HPLC Purity : >99% (C18 column, MeCN/H₂O gradient)

Industrial-Scale Considerations

Solvent Recycling

  • THF recovery : Distillation under reduced pressure (60°C, 150 mbar) achieves 95% solvent reuse.
  • Waste minimization : Aqueous layers from Schotten-Baumann reactions are neutralized with HCl for safe disposal.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares core motifs with other triazole derivatives described in the literature:

Feature Target Compound Analogues from Evidence
Core Structure [1,2,4]Triazolo[4,3-a]quinazolinone [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole ()
Substituents - Isobutyl at triazole C4
- 3,4-Dimethylphenyl via propanamide
- Pyrazole and methoxyphenyl ()
- Trimethoxyphenyl and methylthio ()
Functional Groups 5-oxo group, propanamide linker 3-thiol group (), pyrazole-3-yl ()
Synthetic Catalysts Not explicitly stated in evidence InCl₃ (), sodium hydride ()

Key Observations :

  • The isobutyl group may enhance lipophilicity compared to smaller alkyl chains (e.g., methylthio in ), influencing membrane permeability .

Biological Activity

N-(3,4-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C23H25N5O3
  • Molecular Weight : 419.5 g/mol
  • CAS Number : 902928-39-6

The compound features a triazoloquinazoline moiety which is known for its significant biological activity. The specific arrangement of functional groups contributes to its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. For instance, related compounds have shown efficacy in inhibiting Polo-like kinase 1 (Plk1), a critical regulator in cell cycle progression and tumorigenesis. The inhibition of Plk1 can lead to reduced cell proliferation and increased apoptosis in cancer cells, making this compound a candidate for cancer therapy .

Anticancer Activity

Research has indicated that compounds with triazoloquinazoline structures exhibit promising anticancer properties. In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. The mechanism involves the disruption of key signaling pathways essential for tumor growth and survival.

Antioxidant Properties

In addition to its anticancer effects, this compound may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases by neutralizing free radicals. Preliminary studies suggest that derivatives of this compound could be explored for their potential in treating oxidative stress-related conditions .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Umesha et al. (2009)Identified the compound's inhibition of human dihydroorotate dehydrogenase (DHODH), suggesting potential as an immunosuppressive agent .
ResearchGate StudyHighlighted the broad spectrum of biological activities associated with triazine derivatives, including antimicrobial and anticancer effects .
BenchChem AnalysisDiscussed the synthesis pathways and potential applications in drug development targeting cancer .

Q & A

Q. What are the key synthetic steps for preparing N-(3,4-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide?

The synthesis involves multi-step reactions, starting with cyclization to form the triazoloquinazoline core, followed by coupling reactions to introduce the propanamide side chain. Critical steps include:

  • Cyclization : Hydrazine derivatives react with carbon disulfide under basic conditions to form the triazole ring .
  • Side-chain coupling : The propanamide group is introduced via nucleophilic substitution or amide bond formation, requiring precise control of reaction time (24–72 hours) and temperature (70–100°C) .
  • Purification : Column chromatography (e.g., using ethyl acetate/light petroleum mixtures) and recrystallization ensure purity .

Q. How is structural integrity confirmed after synthesis?

Analytical techniques such as NMR (¹H, ¹³C) for functional group verification, LC-MS for molecular weight confirmation, and IR spectroscopy for detecting amide bonds are standard. X-ray crystallography may resolve complex stereochemistry .

Q. What preliminary assays are used to evaluate biological activity?

  • Enzyme inhibition assays : Test interactions with targets like 14-α-demethylase (e.g., PDB: 3LD6) using fluorometric or colorimetric substrates .
  • Cellular viability assays : MTT or resazurin assays in cancer or microbial models assess cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Employ Design of Experiments (DoE) to test variables:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency .
  • Catalysts : Pd-based catalysts for cross-coupling reactions or Lewis acids for cyclization .
  • Temperature gradients : Higher temperatures (e.g., 100°C) accelerate ring closure but may require inert atmospheres to prevent decomposition .

Q. What computational strategies predict the compound’s biological targets?

  • Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., 3LD6) to identify potential interactions with triazoloquinazoline moieties .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to validate docking results .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize targets .

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Confirm enzyme inhibition via both kinetic (e.g., IC₅₀) and biophysical methods (e.g., SPR) .
  • Purity validation : Use HPLC (>95% purity) to rule out impurities as confounding factors .
  • Structural analogs : Compare activity of derivatives to isolate pharmacophoric elements (e.g., chlorobenzyl vs. methoxyphenyl groups) .

Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?

  • Systematic substituent variation : Modify the triazole, quinazoline, or propanamide groups and test in bioassays .
  • Free-Wilson analysis : Quantify contributions of substituents to activity .
  • Co-crystallization : Resolve ligand-target complexes (e.g., with kinases) to identify critical binding interactions .

Q. How to assess stability under physiological conditions?

  • Forced degradation studies : Expose the compound to varied pH (1–13), temperatures (25–40°C), and light to track degradation via HPLC .
  • Plasma stability assays : Incubate with human plasma and quantify parent compound remaining using LC-MS/MS .

Q. What strategies enable enantioselective synthesis of chiral analogs?

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams during cyclization .
  • Asymmetric catalysis : Employ chiral Pd or organocatalysts for stereocenter formation .
  • Chiral HPLC : Separate enantiomers post-synthesis for individual bioactivity testing .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon ligand binding in lysates or intact cells .
  • siRNA knockdown : Reduce target expression and observe attenuation of compound effects .
  • Bioluminescence resonance energy transfer (BRET) : Quantify real-time target-ligand interactions in live cells .

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